molecular formula C9H10F2N2O2S B2644981 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride CAS No. 1955523-78-0

5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2644981
CAS No.: 1955523-78-0
M. Wt: 248.25
InChI Key: DNAUTUZZCLZSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique structural features, including an amino group, a cyclopropylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from 2-fluorobenzene-1-sulfonyl chloride, the compound undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Cyclopropylation: The amino group is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.

    Sulfonylation: Finally, the compound is treated with sulfonyl fluoride reagents to introduce the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of high-pressure reactors for cyclopropylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to sulfonamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

This compound is studied for its potential biological activities. The presence of the sulfonyl fluoride group makes it a candidate for enzyme inhibition studies, particularly for enzymes that interact with sulfonyl groups.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The cyclopropylamino group is known to enhance the biological activity of many compounds, making it a valuable moiety in drug design.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of protease inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride
  • 5-Amino-4-(ethylamino)-2-fluorobenzene-1-sulfonyl fluoride
  • 5-Amino-4-(propylamino)-2-fluorobenzene-1-sulfonyl fluoride

Uniqueness

Compared to its analogs, 5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of the cyclopropylamino group. This group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity. The cyclopropyl ring is known for its rigidity and ability to enhance binding interactions with biological targets, making this compound particularly interesting for drug development and enzyme inhibition studies.

Properties

IUPAC Name

5-amino-4-(cyclopropylamino)-2-fluorobenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2S/c10-6-3-8(13-5-1-2-5)7(12)4-9(6)16(11,14)15/h3-5,13H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUTUZZCLZSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2N)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.